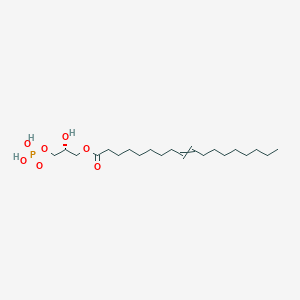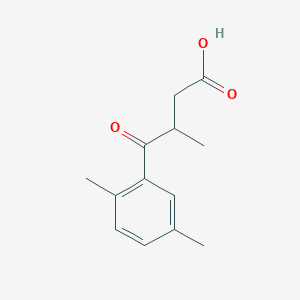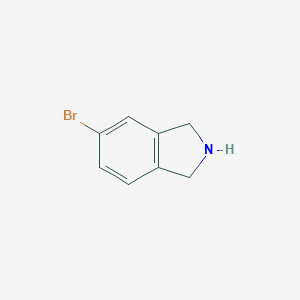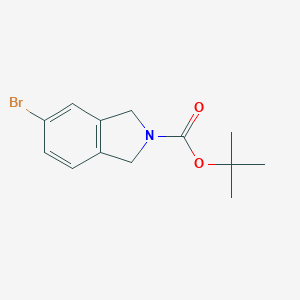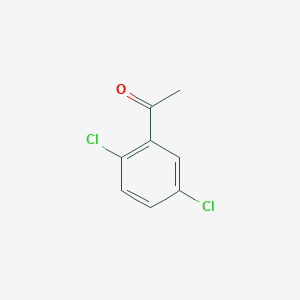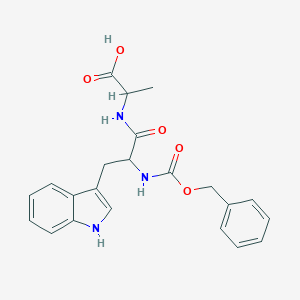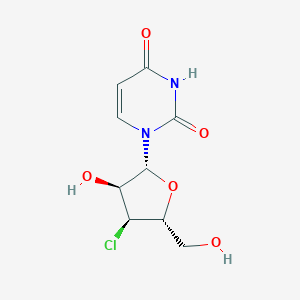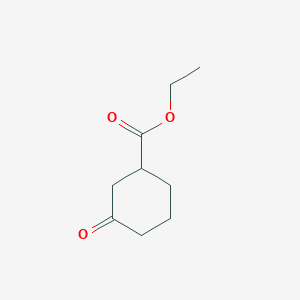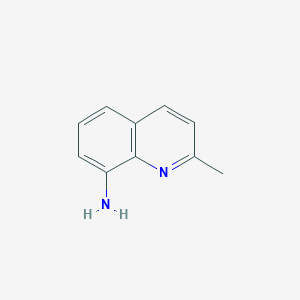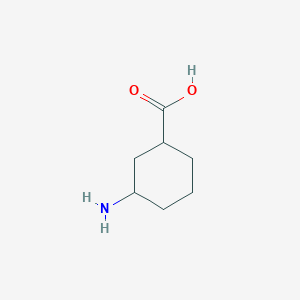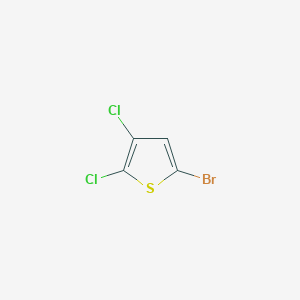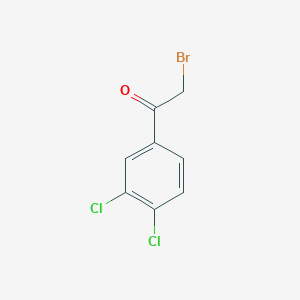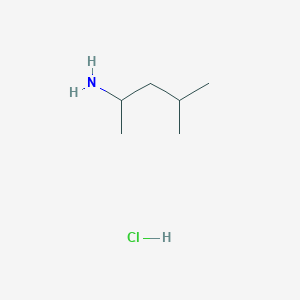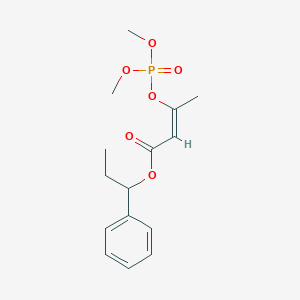
1-phenylpropyl (Z)-3-dimethoxyphosphoryloxybut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-phenylpropyl (Z)-3-dimethoxyphosphoryloxybut-2-enoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PPOB and belongs to the class of phosphonate esters. PPOB has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of PPOB is not fully understood. However, studies have suggested that PPOB acts by inhibiting the activity of certain enzymes involved in various cellular processes. PPOB has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. PPOB has also been shown to inhibit the activity of phosphodiesterases (PDEs), which are enzymes involved in the regulation of cyclic nucleotide levels.
Biochemische Und Physiologische Effekte
PPOB has been found to have various biochemical and physiological effects. Studies have shown that PPOB can induce apoptosis (programmed cell death) in cancer cells. PPOB has also been found to reduce inflammation and oxidative stress, which are known to play a role in various diseases. Additionally, PPOB has been shown to improve mitochondrial function and energy metabolism in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
PPOB has several advantages for lab experiments. PPOB is stable and can be easily synthesized using various methods. PPOB is also relatively non-toxic and can be used at low concentrations. However, PPOB has some limitations for lab experiments. PPOB is hydrophobic and may require the use of solvents such as DMSO or ethanol for dissolution. PPOB may also have off-target effects due to its inhibition of HDACs and PDEs.
Zukünftige Richtungen
There are several future directions for research on PPOB. One area of research is the development of PPOB analogs with improved potency and selectivity. Another area of research is the investigation of the molecular mechanisms underlying the effects of PPOB on various cellular processes. Additionally, further studies are needed to determine the optimal dosages and treatment regimens for PPOB in various disease models. Finally, the potential clinical applications of PPOB should be explored further.
Synthesemethoden
PPOB can be synthesized using various methods. One of the most commonly used methods involves the reaction of 3-dimethoxyphosphoryloxybut-2-enoic acid with phenylpropyl alcohol in the presence of a catalyst such as triethylamine. The reaction takes place at room temperature and yields PPOB as a white solid. Other methods involve the use of different starting materials and catalysts.
Wissenschaftliche Forschungsanwendungen
PPOB has been studied extensively for its potential applications in various fields such as cancer research, neuroprotection, and cardiovascular diseases. Studies have shown that PPOB has anti-cancer properties and can inhibit the growth of various cancer cells. PPOB has also been found to have neuroprotective effects and can protect neurons from damage caused by oxidative stress. Additionally, PPOB has been shown to have cardioprotective effects and can improve cardiac function in animal models of heart failure.
Eigenschaften
CAS-Nummer |
17747-24-9 |
|---|---|
Produktname |
1-phenylpropyl (Z)-3-dimethoxyphosphoryloxybut-2-enoate |
Molekularformel |
C15H21O6P |
Molekulargewicht |
328.3 g/mol |
IUPAC-Name |
1-phenylpropyl (Z)-3-dimethoxyphosphoryloxybut-2-enoate |
InChI |
InChI=1S/C15H21O6P/c1-5-14(13-9-7-6-8-10-13)20-15(16)11-12(2)21-22(17,18-3)19-4/h6-11,14H,5H2,1-4H3/b12-11- |
InChI-Schlüssel |
VXGOMXKHOGFASB-QXMHVHEDSA-N |
Isomerische SMILES |
CCC(C1=CC=CC=C1)OC(=O)/C=C(/C)\OP(=O)(OC)OC |
SMILES |
CCC(C1=CC=CC=C1)OC(=O)C=C(C)OP(=O)(OC)OC |
Kanonische SMILES |
CCC(C1=CC=CC=C1)OC(=O)C=C(C)OP(=O)(OC)OC |
Synonyme |
3-(Dimethoxyphosphinyloxy)-2-butenoic acid α-ethylbenzyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



